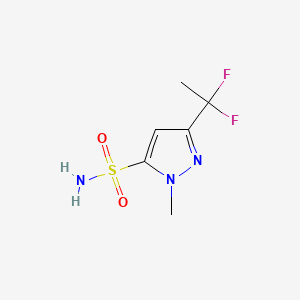
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the difluoroethyl group imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under specific conditions to ensure the successful incorporation of the difluoroethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of transition-metal catalysts, such as nickel, is crucial in facilitating the difluoroethylation process .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The difluoroethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: The compound is used in the development of materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes. The difluoroethyl group can mimic other functional groups, allowing the compound to bind to active sites and inhibit enzyme activity. This mechanism is particularly relevant in the context of drug design, where the compound can act as a potent inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluoroethyl chloride: Used as a reagent in the synthesis of difluoroethylated compounds.
3-(1,1-Difluoroethyl)benzaldehyde: Another compound with a difluoroethyl group, used in various chemical reactions.
Uniqueness
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide is unique due to its specific combination of the difluoroethyl group with the pyrazole ring and sulfonamide group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H9F2N3O2S |
|---|---|
Peso molecular |
225.22 g/mol |
Nombre IUPAC |
5-(1,1-difluoroethyl)-2-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C6H9F2N3O2S/c1-6(7,8)4-3-5(11(2)10-4)14(9,12)13/h3H,1-2H3,(H2,9,12,13) |
Clave InChI |
HBKURLPSINVWKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NN(C(=C1)S(=O)(=O)N)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



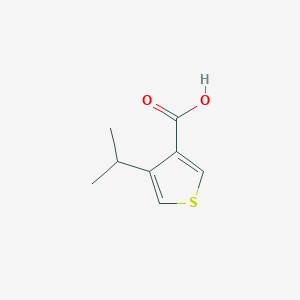
![3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine](/img/structure/B13466885.png)
![1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B13466900.png)
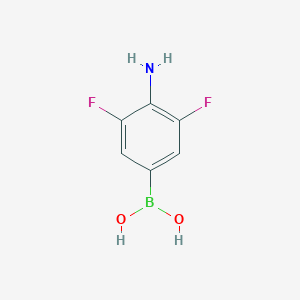
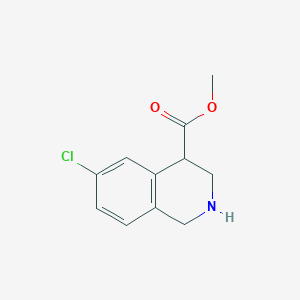
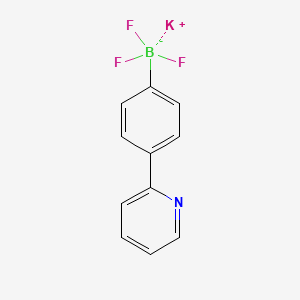

![1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one](/img/structure/B13466930.png)
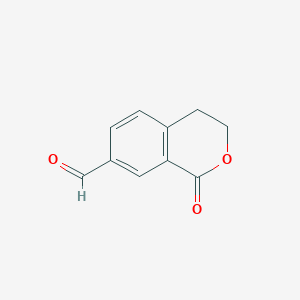
![tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate](/img/structure/B13466941.png)
![4-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13466944.png)
